5-(4-Chloro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNOS2/c19-15-8-6-14(7-9-15)12-16-17(21)20(18(22)23-16)11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLYURSGNWMFMF-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chloro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with 3-phenethyl-2-thioxo-thiazolidin-4-one. This reaction is often carried out in the presence of a base such as piperidine or sodium hydroxide, and the reaction mixture is refluxed in ethanol or another suitable solvent . The product is then isolated by filtration and recrystallized from methanol to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-chloro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. It has been shown to modulate pathways related to cell cycle regulation, apoptosis, and immune response. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens and cancer cells .
Comparison with Similar Compounds
Key Observations :
- Position 3 : Bulky aromatic groups (e.g., phenethyl, bromo-benzyl) enhance antiparasitic activity by improving membrane penetration . Smaller alkyl chains (e.g., methyl-benzyl in LPSF/GQ-02) favor metabolic interactions .
- Position 5 : Electron-withdrawing groups (e.g., 4-Cl) increase electrophilicity, promoting covalent interactions with biological nucleophiles .
Pharmacological Activity
- Antiparasitic Activity: The imidazolidine analog (5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one demonstrated 100% mortality against Schistosoma mansoni at 60–100 µg/mL, with ultrastructural damage to parasite teguments observed via SEM .
- Anticancer Activity : Compound 1 (3-[5-(4-chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-1-phenyl-pyrrolidine-2,5-dione) showed selective cytotoxicity against leukemia cell lines (IC₅₀ = 12–18 µM) with low acute toxicity in mice .
Physicochemical Properties
| Property | 5-(4-Chloro-benzylidene)-3-phenethyl-... | (5Z)-3-(4-Bromo-benzyl)-5-(4-chloro-benzylidene)-... | LPSF/GQ-02 |
|---|---|---|---|
| Molecular Weight (g/mol) | 396.89 | 407.71 | 357.83 |
| Melting Point (°C) | Not reported | 202–203 | Not reported |
| LogP (Predicted) | 4.2 | 4.8 | 3.9 |
| Solubility | Low (hydrophobic aryl groups) | Moderate (polar thioxo group) | Low |
Synthetic Yield : The target compound’s analogs are typically synthesized in moderate yields (44–81%) depending on the catalyst and solvent system .
Biological Activity
5-(4-Chloro-benzylidene)-3-phenethyl-2-thioxo-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , featuring a thiazolidinone core that is known for its reactivity and biological significance. The presence of the 4-chlorobenzylidene and phenethyl groups enhances both lipophilicity and biological interaction potential.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases and proteases, which are critical in cell signaling pathways.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at various phases, particularly G2/M phase, thereby inhibiting cancer cell proliferation .
Anticancer Activity
Research has demonstrated significant anticancer properties of this compound against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 0.31 | Induction of apoptosis |
| HeLa (cervical cancer) | 10.00 | Cell cycle arrest |
| MDA-MB-231 | 17.45 | DNA damage induction |
The compound exhibited lower toxicity towards normal fibroblast cells compared to cancer cells, indicating a degree of selectivity that is desirable in anticancer agents .
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial properties against various bacterial strains. Studies have indicated its effectiveness against Gram-positive bacteria, with potential applications in treating infections caused by resistant strains.
Case Studies
- In Vitro Studies : A series of experiments conducted on MCF-7 cells demonstrated that treatment with the compound led to significant cell death and morphological changes characteristic of apoptosis. Flow cytometry analysis confirmed the activation of caspases involved in the apoptotic pathway .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an effective anticancer agent.
Q & A
Q. Methodological Recommendation :
Conduct a solvent screening study (DMF vs. THF) to assess reaction efficiency.
Monitor reaction progress via thin-layer chromatography (TLC) at 30-minute intervals .
Validate purity using HPLC with UV detection (λ = 254 nm) .
(Basic) Which analytical techniques are recommended for characterizing this compound?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify protons on the 4-chlorobenzylidene (δ 7.2–7.8 ppm) and phenethyl groups (δ 2.8–3.2 ppm for –CH2–) .
- 13C NMR : Confirm carbonyl (C=O, ~170 ppm) and thioxo (C=S, ~190 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C18H13ClN2OS2; calc. 396.02 g/mol) .
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Data Interpretation Example :
A singlet at δ 7.6 ppm (2H) in 1H NMR confirms the para-substituted chlorine on the benzylidene moiety .
(Basic) What initial biological screening assays are appropriate for this compound?
Standard assays for thiazolidinone derivatives include:
- Antimicrobial Activity :
- Broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential :
- MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values .
- Anti-inflammatory Screening :
- COX-2 inhibition assay using ELISA .
Q. Experimental Design :
- Use DMSO as a solvent control (≤0.1% final concentration).
- Include positive controls (e.g., doxorubicin for cytotoxicity) .
(Advanced) How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. SAR Strategy :
Modify substituents :
- Replace the phenethyl group with alkyl chains or heteroaromatic rings to assess hydrophobicity effects .
- Introduce electron-withdrawing groups (e.g., –NO2) on the benzylidene moiety to enhance electrophilicity .
Biological Testing :
- Compare IC50 values across analogs using dose-response curves.
Computational Modeling :
- Perform molecular docking (e.g., with AutoDock Vina) to predict binding affinities for targets like EGFR or tubulin .
Case Study :
A derivative with a pentyl chain (replacing phenethyl) showed 2-fold higher cytotoxicity in MCF-7 cells, suggesting improved membrane permeability .
(Advanced) What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from variations in assay protocols or compound purity.
Resolution Workflow :
Orthogonal Assays :
- Validate cytotoxicity using ATP-based assays (e.g., CellTiter-Glo) alongside MTT .
Purity Verification :
- Reanalyze batches via HPLC-MS to detect impurities (>98% purity required for conclusive data) .
Standardized Protocols :
- Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
Example :
Discrepancies in MIC values against Pseudomonas aeruginosa were traced to differences in inoculum size (CFU/mL) across studies .
(Advanced) How can researchers investigate the metabolic stability of this compound?
Q. Methodology :
In Vitro Models :
- Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
Metabolite Identification :
- Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
CYP Enzyme Profiling :
- Screen against CYP3A4 and CYP2D6 isoforms using fluorometric assays .
Key Finding :
Thiazolidinone derivatives often undergo rapid hepatic clearance due to sulfoxidation of the thioxo group .
(Advanced) What formulation strategies address poor aqueous solubility of this compound?
Q. Approaches :
- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
- Prodrug Design : Synthesize phosphate esters of the thioxo group for improved solubility .
- Co-Solvent Systems : Use PEG-400/water mixtures (1:1 v/v) for in vivo dosing .
Validation :
Dynamic light scattering (DLS) confirms nanoparticle stability, while in vivo pharmacokinetics (e.g., AUC) assess bioavailability improvements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
